molecular formula C9H10Cl2O3S B1409521 Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate CAS No. 2166761-04-0

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Cat. No. B1409521
M. Wt: 269.14 g/mol
InChI Key: BGHIXNWYNKZBFE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate are not well-documented. As with any organic compound, its reactivity would depend on the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is used in the synthesis of complex organic compounds. For instance, it has been involved in the synthesis and characterization of various Schiff base compounds, which are crucial in medicinal chemistry and material science. These compounds are characterized using techniques like FTIR, NMR spectroscopy, and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular and Crystal Structure Analysis

  • This chemical is pivotal in understanding the molecular and crystal structure of certain compounds. For example, research has been done on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which is synthesized using tert-butyl 4-oxopiperidine-1-carboxylate, among other starting materials. The study of these compounds' structure aids in the development of new materials and drugs (Çolak, Karayel, Buldurun, & Turan, 2021).

Involvement in Cascade Reactions

  • This compound plays a role in cascade reactions, which are a sequence of reactions where the product of one reaction acts as the starting material for the next. An example is its use in the stereoselective synthesis of pipecolic acid derivatives, which are valuable in the synthesis of various biologically active compounds (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Electropolymerization and Electrochemical Properties

  • Research includes its application in the synthesis of polythiophene derivatives, which are important in material science, particularly in the development of electrochromic materials. These studies explore the electrochemical polymerization and properties of these compounds (Ozyurt, Gunbas, Durmus, & Toppare, 2008).

Application in Stereoselective Synthesis

  • It is also used in the stereoselective synthesis of complex organic molecules. For instance, research has been conducted on the preparation and stereoselective hydrogenation of chiral carboxylates, highlighting its role in creating compounds with specific spatial arrangements, crucial in pharmaceuticals (Scheffler, Bette, Mortreux, Nowogrocki, & Carpentier, 2002).

properties

IUPAC Name

tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c1-9(2,3)14-8(13)6-5(12)4(10)7(11)15-6/h12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHIXNWYNKZBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(S1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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